



# Application Notes and Protocols for In Vitro Studies with C16-PAF

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Compound of Interest		
Compound Name:	C16-PAF	
Cat. No.:	B1662334	Get Quote

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## Introduction

C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator. As a specific ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR), C16-PAF is a critical player in a diverse range of physiological and pathological processes.[1][2][3] Its involvement in inflammation, apoptosis, and cell signaling makes it a molecule of significant interest in drug development and biomedical research.[1][2] These application notes provide detailed protocols for in vitro studies designed to investigate the multifaceted effects of C16-PAF.

## **Mechanism of Action**

C16-PAF exerts its biological effects primarily through the activation of the PAFR. Upon binding, PAFR can couple to various G-proteins, including Gq/11 and Gi/o, initiating downstream signaling cascades. A key pathway activated by C16-PAF is the MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and survival. The activation of this pathway involves a sequential phosphorylation of Ras, Raf, MEK, and ERK. C16-PAF has also been shown to induce apoptosis in certain contexts, often mediated by caspase activation, and to be a potent chemoattractant for neutrophils. Furthermore, it can increase vascular permeability, a critical event in inflammation.



## **Data Presentation**

The following tables summarize quantitative data for **C16-PAF** in various in vitro assays.

Table 1: Effective Concentrations of C16-PAF in Cell-Based Assays

Assay Type	Cell Type	Concentration Range	Observed Effect	Reference
Neuronal Viability	Cerebellar Granule Neurons (PAFR-/-)	0.5 - 1.5 μΜ	Concentration- dependent neuronal loss	
Caspase Activation	Cerebellar Granule Neurons (PAFR-/-)	1 μΜ	Activation of caspase-7	
Neutrophil Activation	Human Neutrophils	1 μΜ	Upregulation of CD11b and shedding of CD62L	
ROS Production	Bovine Neutrophils	1 μΜ	Induction of oxidative burst	_
Endothelial Permeability	Rat Brain Microvascular Endothelial Cells	1 μΜ	Transitory decrease in impedance (disruption of barrier function)	

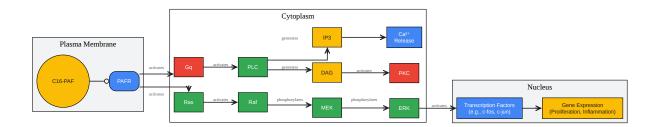
Table 2: C16-PAF Induced Changes in Biomarker Expression and Cellular Responses



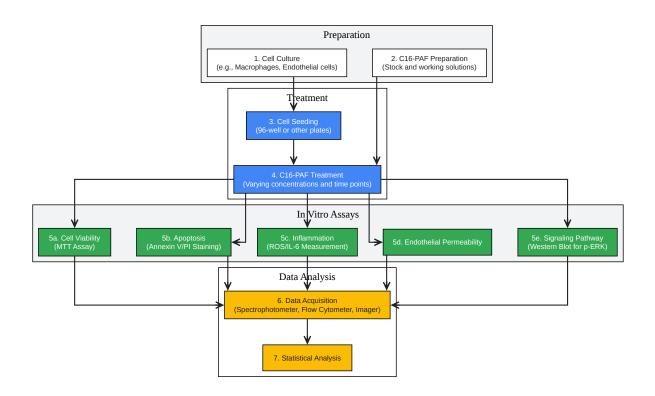
Biomarker/Res ponse	Cell Type	C16-PAF Concentration	Fold Change <i>l</i> % Change	Reference
CD11b Expression	Human Neutrophils	1 μΜ	~63% increase after 10 min	
CD62L Shedding	Human Neutrophils	1 μΜ	~87% decrease after 10 min	
Intracellular Calcium ([Ca2+]i)	Rat Brain Microvascular Endothelial Cells	1 μΜ	Increase to ~579 nM	
Endothelial Permeability (Protein Reflection Coefficient)	Ovine Model	4 μg/kg/h infusion	Decrease from 0.66 to 0.43	<del>-</del>

# **Signaling Pathway Diagram**









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### References

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